2-tert-butyl-N-(1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
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Description
The compound “2-tert-butyl-N-(1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide” belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring bearing a carboxylic acid group or a derivative thereof . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Mechanism of Action
Target of Action
The primary target of 2-tert-butyl-N-(1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis as it cotranslationally removes the N-terminal methionine from nascent proteins .
Biochemical Pathways
The inhibition of Methionine aminopeptidase 1 could disrupt the normal function of these pathways, leading to downstream effects on cellular processes .
Result of Action
Given its potential inhibitory effect on methionine aminopeptidase 1, it could lead to changes in protein synthesis within cells . This could potentially affect cell growth and division, and may have implications in conditions such as cancer .
Properties
IUPAC Name |
2-tert-butyl-N-(1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-14(2,3)10-8-19-11(16-10)5-4-9(18-19)12(20)17-13-15-6-7-21-13/h4-8H,1-3H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNXUEGYDJDTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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